N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)-4-chlorophenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Phenoxyacetamide Formation: The phenoxyacetamide moiety can be synthesized by reacting 4-isopropylphenol with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the benzodiazole derivative with the phenoxyacetamide derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Biological Studies: Used in research to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-Benzothiazol-2-yl)-arylamides
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22ClN3O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-15(2)16-7-10-18(11-8-16)30-14-23(29)26-17-9-12-20(25)19(13-17)24-27-21-5-3-4-6-22(21)28-24/h3-13,15H,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
FITWWLAOFDUEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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